ethyl [1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]carbamate
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Overview
Description
ETHYL N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CARBAMATE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethyl group, and a pyrrolopyrimidine core
Preparation Methods
Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods would likely optimize these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the fluorophenyl group may allow for selective oxidation reactions.
Reduction: Reduction reactions could target the carbonyl groups within the compound.
Substitution: The trifluoromethyl group and fluorophenyl group can participate in nucleophilic substitution reactions. Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CARBAMATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the trifluoromethyl group could influence the compound’s overall stability and reactivity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to ETHYL N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CARBAMATE include other pyrrolopyrimidine derivatives and compounds containing fluorophenyl and trifluoromethyl groups. What sets this compound apart is its unique combination of these functional groups, which may confer distinct properties such as enhanced binding affinity or increased stability under certain conditions.
Properties
Molecular Formula |
C16H12F4N4O5 |
---|---|
Molecular Weight |
416.28 g/mol |
IUPAC Name |
ethyl N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C16H12F4N4O5/c1-2-29-14(28)23-15(16(18,19)20)9-10(21-12(15)26)24(13(27)22-11(9)25)8-5-3-7(17)4-6-8/h3-6H,2H2,1H3,(H,21,26)(H,23,28)(H,22,25,27) |
InChI Key |
CELJZJHIJBVAME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1(C2=C(NC1=O)N(C(=O)NC2=O)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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